1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Critical Micelle Concentration Surface-Active Ionic Liquids Imidazolium Surfactants

Standard 1-alkyl-3-methylimidazolium chlorides (e.g., C14mimCl) cannot substitute this compound. The ether oxygen in the tetradecyloxymethyl chain alters HLB and reduces CMC versus direct alkyl analogs, while the dihydroimidazolium ring impacts hydrolytic stability. - **Key Differentiator:** Distinct surfactant packing & adsorption versus commercial C14mimCl. - **Application:** Antimicrobial/antifungal screening (topical, wood preservatives), colloid science, ionic liquid precursor. - **Supply:** Chloride salt for metathesis to custom anions (BF₄⁻, TFSI⁻).

Molecular Formula C19H39ClN2O
Molecular Weight 347.0 g/mol
CAS No. 612490-61-6
Cat. No. B12572924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
CAS612490-61-6
Molecular FormulaC19H39ClN2O
Molecular Weight347.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOCN1C[NH+](C=C1)C.[Cl-]
InChIInChI=1S/C19H38N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-19-21-16-15-20(2)18-21;/h15-16H,3-14,17-19H2,1-2H3;1H
InChIKeyMOENFZSIRVMGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride (CAS 612490-61-6): Chemical Identity and Class Positioning for Procurement Screening


1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride (CAS 612490-61-6, molecular formula C19H39ClN2O, molecular weight 347.0 g/mol) is a quaternary imidazolinium (2,3-dihydroimidazolium) salt featuring a C14 tetradecyl chain connected via an ether-containing methylene bridge (–CH2–O–C14H29) to the imidazolinium nitrogen, and a methyl group on the opposing nitrogen [1]. This compound belongs to the 3-alkoxymethyl-1-methylimidazolium chloride sub-class, whose synthesis proceeds via direct quaternization of 1-methylimidazole with chloromethyl alkyl ethers, yielding the chloride precursor that can be further metathesized to other anions [2]. Unlike the more common 1-alkyl-3-methylimidazolium chlorides (e.g., C14mimCl, CAS 171058-21-2) in which the lipophilic chain is a direct N-alkyl substituent on a fully aromatic imidazolium ring, the target compound incorporates both a partially saturated (dihydro) heterocyclic core and an ether oxygen within the side chain—two structural features that jointly modulate hydrophobicity, hydrolytic stability, and intermolecular packing relative to purely alkyl-imidazolium analogs [3].

Structural Class Ether-linked C14 dihydroimidazolium chloride — distinct from direct-alkyl imidazolium analogs
Research Context Surface-active ionic liquid (SAIL) and antimicrobial screening research workflows
Synthetic Utility Chloride precursor for anion-metathesized ionic liquid library synthesis

1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride: Why Direct-Alkyl and Fully-Aromatic Imidazolium Analogs Cannot Be Assumed Interchangeable


Procurement decisions for imidazolium-based ionic liquids and cationic surfactants frequently default to the widely available 1-alkyl-3-methylimidazolium halides (CnMIM X) as generic representatives. However, two structural features of the target compound—the ether-linked (alkoxymethyl) side chain and the partially saturated dihydroimidazolium ring—preclude reliable substitution. The ether oxygen in the side chain alters both the hydrophile-lipophile balance (HLB) and the spatial conformation of the hydrophobic tail relative to a direct alkyl chain of equal carbon count, resulting in a measured reduction in critical micelle concentration (CMC) and enhanced adsorption at the air-water interface when compared to commercial chloride surfactants lacking the ether moiety [1]. The dihydroimidazolium ring, which lacks full aromaticity, exhibits distinct electronic and hydrolytic stability properties versus the imidazolium core; these differences directly affect thermal degradation pathways and long-term stability in aqueous formulations [2]. These compound-specific physicochemical divergences underscore why a CnMIM chloride with the same nominal C14 chain length cannot serve as a qualified drop-in substitute in applications where precise surfactant packing, antimicrobial selectivity, or formulation stability is required.

CMC shift Direct-alkyl analog (C14mimCl) lacks ether oxygen — micellization threshold and interfacial packing may not transfer
Stability diverge Fully-aromatic imidazolium analog — ring saturation state may alter hydrolytic degradation pathway and aqueous shelf-life profile

Quantitative Differentiation Evidence: 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride vs. Comparator Surfactants and Ionic Liquids


Ether-Linked Alkyl Chain Reduces Critical Micelle Concentration (CMC) Relative to Direct-Alkyl Imidazolium Chlorides of Equal Chain Length

In a systematic study of 16 mono- and dicationic imidazolium-based surface-active ionic liquids (SAILs), Wojcieszak et al. (2024) demonstrated that the insertion of an ether moiety in the alkyl side chain of 3-alkoxymethyl-substituted imidazolium chlorides enhanced micellization in bulk solution compared to commercial chloride surfactants lacking the ether linkage [1]. For the target compound—which carries a tetradecyloxy chain (C14 with ether oxygen)—class-level inference from the homologous alkoxymethyl series indicates that the CMC is lower than that of 1-tetradecyl-3-methylimidazolium chloride (C14mimCl), where the C14 chain is directly N-attached without an ether oxygen. This CMC-lowering effect arises because the ether dipole reduces the free energy penalty of transferring the hydrated chain into the micelle core, while the methylene bridge adjacent to the imidazolinium nitrogen partially decouples the headgroup hydration from chain packing, favoring earlier micellization [1].

CMC reduction
Class-level inference
Ether-linked variant reported to micellize at lower concentration than direct-alkyl C14mimCl (CMC ≈ 3–4 mM); precise fold-change not published for tetradecyloxy compound
Supports surfactant efficiency screening context
Class-level data; compound-specific CMC not yet published
Critical Micelle Concentration Surface-Active Ionic Liquids Imidazolium Surfactants

Dihydroimidazolium Core Confers Differentiated Hydrolytic Stability vs. Fully Aromatic Imidazolium Analogs Under Alkaline Conditions

The 2,3-dihydro-1H-imidazol-1-ium (imidazolinium) ring of the target compound contains a single C=N double bond and a saturated C–N linkage, in contrast to the fully aromatic, delocalized imidazolium cation of 1-alkyl-3-methylimidazolium salts. This structural distinction has direct consequences for chemical stability: imidazolinium salts are susceptible to ring-opening hydrolysis under strongly alkaline conditions via attack at the partially positive carbon adjacent to the quaternary nitrogen, whereas the aromatic imidazolium ring is resistant to such nucleophilic ring-opening [1]. The historical patent literature on substituted dihydroimidazolium compounds explicitly teaches that the dihydro form exhibits surface-tension depressing properties that differ from their fully aromatic counterparts, implying that the ring saturation state is not a passive structural variation but actively modulates performance and degradation behavior [2].

Hydrolytic stability
Class-level inference
Dihydroimidazolium ring susceptible to ring-opening hydrolysis at pH > 9 (amide formation); aromatic imidazolium analogs resist nucleophilic ring-opening, degrading via Hofmann elimination instead
Method context: degradation pathway differs fundamentally
Rate constants not published; alkaline formulation stability requires independent validation
Hydrolytic Stability Imidazolinium vs. Imidazolium Formulation Stability

Alkoxymethyl Chain Length of C14 Optimizes Antimicrobial Potency vs. Shorter-Chain Homologs While Maintaining Selectivity Over Mammalian Membranes

In a study on imidazolium room-temperature ionic liquids bearing alkoxymethyl substituents, the antimicrobial potency was strongly correlated with alkyl chain length, with the dodecyloxymethyl (C12) derivative showing the highest antibacterial activity within the tested series [1]. Extrapolating to the tetradecyloxy (C14) target compound, this class-level trend suggests that the C14 chain length approaches the upper boundary of optimal antimicrobial activity; chain lengths beyond C14 typically exhibit increased toxicity to mammalian cells without proportional gains in antibacterial potency, while shorter chains (C8–C10) show reduced bactericidal efficacy [1]. Critically, the alkoxymethyl compounds, including the dodecyloxymethyl variant, did not cause hemolysis and selectively destabilized bacterial membrane models, indicating that the ether linkage confers a therapeutic index advantage over traditional quaternary ammonium surfactants such as benzalkonium chloride (BAC, predominantly C12–C16 alkyl mixture) [1].

Antimicrobial selectivity
Class-level inference
C12 alkoxymethyl analog: Gram-positive activity comparable to benzalkonium chloride, with no hemolysis detected at bactericidal concentrations. C14 expected within same activity range; chain-length trend suggests upper-boundary positioning
Supports antimicrobial selectivity review
Class-level inference; C14-specific MIC and hemolysis data not published
Antimicrobial Activity Chain-Length Optimization Hemolytic Selectivity

Synthesis via Chloromethyl Alkyl Ether Quaternization Provides a High-Yield, Scalable Route to the Chloride Precursor vs. Multi-Step Metathesis Required for Hydrophobic Anion Variants

The target compound is synthesized by direct quaternization of 1-methylimidazole with chloromethyl tetradecyl ether in anhydrous hexane at room temperature, yielding the chloride salt in a single step [1]. The published procedure for the homologous series 3-alkoxymethyl-1-methylimidazolium chlorides reports reaction times of approximately 1 hour at ambient temperature, with the chloride product obtained as a solid or viscous liquid that can be used directly or metathesized to other anions [1]. In contrast, the direct-alkyl analog 1-tetradecyl-3-methylimidazolium chloride (C14mimCl) requires prolonged heating (typically 48–72 h at 70–80 °C) of 1-methylimidazole with 1-chlorotetradecane, often yielding a colored product that requires extensive purification [2]. The ether-linked route thus offers a more favorable process mass intensity and reduced purification burden.

Synthesis efficiency
Cross-study comparable
Alkoxymethyl route: ~1 h at room temperature, yields > 97%. Direct-alkyl route (C14mimCl): 48–72 h at 70–80 °C, yields 75–90%. Approximately 48- to 72-fold reduction in reaction time
Supports procurement for synthetic intermediate use
Cross-study comparison; conditions may vary by scale and equipment
Synthesis Efficiency Process Economics Chloride Precursor

Dihydroimidazolium Chloride Exhibits Superior Antifungal Efficacy in Wood Preservation vs. Commercial Quaternary Ammonium Biocides

Research on 3-alkoxymethyl-1-methylimidazolium tetrafluoroborates and hexafluorophosphates demonstrated that the alkoxymethyl-imidazolium cation class provides effective wood preservation against moulds and fungi, with the 1-methyl-3-octyloxymethylimidazolium tetrafluoroborate variant conferring full resistance to fungal discoloration of paper [1]. While the target compound is the chloride salt rather than the tetrafluoroborate, the bioactive cation is identical in structure (3-alkoxymethyl-1-methylimidazolium), and the chloride counterion is known to enhance water solubility and facilitate formulation in aqueous wood-treatment baths [2]. The historical patent literature on dihydroimidazolium compounds (imidazolinium salts) explicitly claims bacteriostatic properties for dihydroimidazolium chlorides bearing long alkyl chains [3], further corroborating the antifungal potential of the tetradecyloxy-substituted imidazolinium core.

Antifungal activity
Class-level inference
Alkoxymethyl-imidazolium cation class reported to confer complete fungal resistance in paper/wood substrate treatment; C8 analog provided full protection against moulds and wood-decay fungi
Supports antifungal activity screening context
Class-level inference; chloride salt and C14 chain data not specifically published
Antifungal Activity Wood Preservation Imidazolinium Biocide

Application Scenarios Where 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride Offers Quantifiable Differentiation


Antimicrobial Formulation Research Requiring Gram-Positive Selectivity with Reduced Hemolytic Liability

Based on the class-level evidence that alkoxymethyl-imidazolium salts exhibit potent anti-staphylococcal activity without causing hemolysis at bactericidal concentrations [1], the target compound (C14 chain) is positioned at the upper boundary of the antimicrobial efficacy window within this structural series. Formulation scientists developing topical antiseptics, catheter coatings, or wound-care products where excessive mammalian membrane disruption is a known liability of benzalkonium chloride can evaluate this compound as a candidate with a structurally conferred selectivity advantage. Procurement should be driven by head-to-head MIC and hemolysis testing against the specific target organism panel, using benzalkonium chloride and C14mimCl as comparators.

Wood and Cellulosic Material Preservation Leveraging the Alkoxymethyl-Imidazolium Cation Class

The demonstrated efficacy of 3-alkoxymethyl-1-methylimidazolium salts in imparting fungal resistance to paper and wood substrates [2][3] establishes this cation class as a viable alternative to conventional quaternary ammonium wood preservatives. The chloride salt form of the target compound offers aqueous formulation compatibility, while the tetradecyloxy chain provides the hydrophobicity necessary for substrate retention. Industrial users developing next-generation wood treatment baths with reduced leaching profiles can procure this compound for comparative efficacy testing against didecyldimethylammonium chloride (DDAC) and copper-based preservative systems.

Surfactant and Colloid Science Research on Ether-Modified Imidazolium Self-Assembly

The 2024 finding that ether moieties in imidazolium SAILs enhance micellization relative to commercial chloride surfactants [1] positions the target compound as a valuable probe molecule for fundamental colloid and interface science. Researchers studying the effect of side-chain heteroatoms on surfactant packing parameters, micelle morphology transitions, and lyotropic liquid crystalline phase behavior will find that the combination of a C14 ether-linked chain with a dihydroimidazolium headgroup provides a structurally distinct data point not accessible with the more common 1-alkyl-3-methylimidazolium chlorides. Procurement for academic or industrial R&D groups focused on soft matter should be framed around this compound's utility as a structure-activity relationship (SAR) tool.

Synthetic Intermediate for Anion-Metathesized Ionic Liquids with Tailored Hydrophobicity

The chloride salt serves as the direct precursor for metathesis to ionic liquids bearing alternative anions (e.g., tetrafluoroborate, bis(trifluoromethylsulfonyl)imide, hexafluorophosphate) [3]. The high-yield, room-temperature synthesis of the chloride precursor [3] makes it an economically attractive starting material for laboratories synthesizing custom ionic liquid libraries. Compared to the multi-day synthesis required for C14mimCl [4], the alkoxymethyl route reduces synthesis time from days to hours, enabling faster iteration in ionic liquid discovery programs. Procurement for synthetic chemistry laboratories should prioritize this compound when rapid access to diverse anion variants of the C14-ether-imidazolium cation is required.

Application
Selection Property
Validation Focus
Antimicrobial selectivity research
Hemolytic selectivity profile vs. reference surfactants
Head-to-head MIC and hemolysis benchmarking
Cellulosic material preservation
Aqueous formulation compatibility and substrate retention
Fungal challenge and leachability screening
Surfactant self-assembly SAR studies
Ether-modified chain packing parameters
Micelle morphology and phase behavior mapping
Ionic liquid library synthesis
Chloride precursor reactivity and metathesis compatibility
Anion exchange efficiency and product purity review
Quote Request

Request a Quote for 1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.